Enniatine A1

Vue d'ensemble

Description

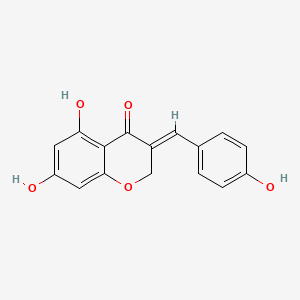

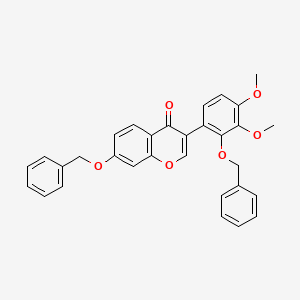

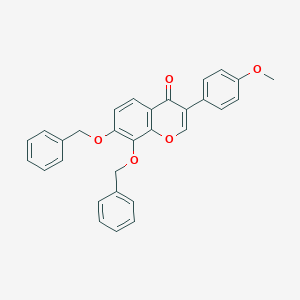

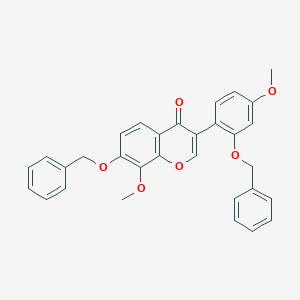

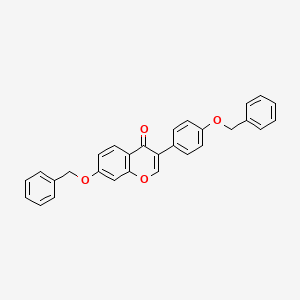

L'enniatine A1 est un composé naturel appartenant à la famille des enniatines, des mycotoxines. Ces composés sont produits par diverses espèces de champignons, notamment Fusarium, Aspergillus et Penicillium. L'this compound est un hexadepsipeptide cyclique composé de résidus alternés d'acides aminés N-méthylés et d'acides hydroxy. Il est connu pour ses diverses activités biologiques, notamment ses propriétés antifongiques, insecticides et antitumorales .

Applications De Recherche Scientifique

Enniatin A1 has a wide range of scientific research applications, including:

Chemistry: Enniatin A1 is used as a model compound for studying the synthesis and reactivity of cyclic peptides.

Biology: It is used to investigate the biological activities of mycotoxins and their effects on cellular processes.

Medicine: Enniatin A1 has shown potential as an antibacterial and antifungal agent.

Industry: Enniatin A1 is used in the development of biopesticides and as a lead compound for designing new drugs with improved efficacy and safety profiles

Mécanisme D'action

- Enniatin A1 is a cyclic hexadepsipeptide isolated from Fusarium mycotoxins. Its primary targets include:

Target of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

Enniatin A1 interacts with various biomolecules, including enzymes and proteins, and plays a significant role in biochemical reactions. It has been reported to bind with alkaline metal cations and participate in the transmembrane transport of metal cations . It also affects calcium homeostasis, inducing calcium influx through store-operated channels .

Cellular Effects

Enniatin A1 has shown cytotoxic effects in various cell types, reducing cell viability and inducing apoptotic death . It disrupts mitochondrial function by altering the mitochondrial membrane potential . After exposure to Enniatin A1, the membrane potential and intracellular ATP levels of Mycobacterium tuberculosis were significantly decreased .

Molecular Mechanism

Enniatin A1 exerts its effects at the molecular level through various mechanisms. It has been found to induce calcium influx through store-operated channels . It also alters mitochondrial function by producing the opening of the mitochondrial permeability transition pore .

Temporal Effects in Laboratory Settings

Enniatin A1 exhibits a time-concentration-dependent bactericidal effect against Mycobacterium tuberculosis . The levels of intracellular ATP in M. bovis BCG were dramatically decreased in a concentration-dependent manner after exposure to different concentrations of Enniatin A1 .

Dosage Effects in Animal Models

In animal models, the effects of Enniatin A1 vary with different dosages. A study using a murine model of human intestinal microbiota showed dose-dependent effects of Enniatin A1 on the structure of human intestinal microbiota .

Metabolic Pathways

It is known to affect calcium homeostasis and mitochondrial function .

Transport and Distribution

Enniatin A1 is known for its capacity to modulate cell membrane permeability , suggesting that it may be transported and distributed within cells and tissues through interactions with the cell membrane.

Subcellular Localization

Given its effects on calcium homeostasis and mitochondrial function, it may be localized to areas in the cell where these processes occur .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'enniatine A1 peut être synthétisée par une série de réactions chimiques impliquant la cyclocondensation d'acides aminés N-méthylés et d'acides hydroxy. Le processus implique généralement l'utilisation de groupes protecteurs pour garantir la formation sélective de la structure cyclique. La synthèse est souvent effectuée dans des conditions anhydres pour empêcher l'hydrolyse des intermédiaires .

Méthodes de production industrielle : La production industrielle de l'this compound implique la fermentation d'espèces de Fusarium. Les champignons sont cultivés dans un milieu riche en nutriments et l'this compound est extraite du bouillon de culture à l'aide de solvants organiques. L'extrait brut est ensuite purifié par des techniques chromatographiques pour obtenir de l'this compound pure .

Analyse Des Réactions Chimiques

Types de réactions : L'enniatine A1 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont souvent utilisées pour modifier le composé pour des applications spécifiques.

Réactifs et conditions courants:

Oxydation : L'this compound peut être oxydée à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium en milieu acide.

Réduction : La réduction de l'this compound peut être réalisée à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquant l'this compound utilisent souvent des nucléophiles tels que les amines ou les thiols en milieu basique

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound avec des activités biologiques modifiées. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des formes réduites du composé .

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique, notamment:

Chimie : L'this compound est utilisée comme composé modèle pour étudier la synthèse et la réactivité des peptides cycliques.

Biologie : Elle est utilisée pour étudier les activités biologiques des mycotoxines et leurs effets sur les processus cellulaires.

Médecine : L'this compound a montré un potentiel en tant qu'agent antibactérien et antifongique.

Industrie : L'this compound est utilisée dans le développement de biopesticides et comme composé de tête pour la conception de nouveaux médicaments avec des profils d'efficacité et de sécurité améliorés

5. Mécanisme d'action

L'this compound exerce ses effets en modulant les flux de calcium et en perturbant la fonction mitochondriale. Elle induit l'entrée de calcium via des canaux dépendants des réserves et modifie la perméabilité mitochondriale, ce qui conduit à l'ouverture du pore de transition de la perméabilité mitochondriale. Cette perturbation de l'homéostasie du calcium et de la fonction mitochondriale conduit finalement à la mort cellulaire par apoptose .

Comparaison Avec Des Composés Similaires

L'enniatine A1 fait partie d'une famille d'enniatines, qui comprend l'enniatine A, l'enniatine B et l'enniatine B1. Ces composés partagent une structure similaire de hexadepsipeptide cyclique mais diffèrent par leurs résidus spécifiques d'acides aminés et d'acides hydroxy. L'this compound est unique dans sa combinaison spécifique d'acides aminés N-méthylés et d'acides hydroxy, ce qui contribue à ses activités biologiques distinctes .

Composés similaires:

Enniatine A : Connue pour ses propriétés antifongiques et insecticides.

Enniatine B : Exhibe de forts effets cytotoxiques et est utilisée dans la recherche sur le cancer.

Enniatine B1 : Similaire à l'enniatine B mais avec des activités biologiques différentes

L'this compound se distingue par sa puissante activité antibactérienne contre Mycobacterium tuberculosis et son mécanisme d'action unique impliquant la modulation du flux de calcium et la perturbation mitochondriale .

Propriétés

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H61N3O9/c1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15/h18-29H,16-17H2,1-15H3/t22-,23-,24-,25-,26-,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUREPXBPJFMOK-CIRFPNLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)[C@@H](C)CC)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891864 | |

| Record name | Enniatin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4530-21-6 | |

| Record name | Enniatin A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004530216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enniatin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6R,9S,12R,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENNIATIN A1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39458RI529 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.